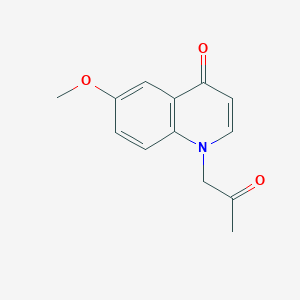
6-Methoxy-1-(2-oxopropyl)chinolin-4(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antikrebsaktivitäten
Bestimmte 1H-Indol-3-carbaldehyd-Derivate weisen vielversprechende antimikrobielle und Antikrebsaktivitäten auf. Diese Verbindungen wurden auf ihre Fähigkeit hin untersucht, das bakterielle Wachstum zu hemmen und die Proliferation von Krebszellen zu unterdrücken. Das Verständnis ihrer Wirkmechanismen kann die Entwicklung neuer Therapeutika lenken.
Zusammenfassend lässt sich sagen, dass 1H-Indol-3-carbaldehyd an der Schnittstelle verschiedener wissenschaftlicher Disziplinen steht und spannende Möglichkeiten für Innovation und Entdeckung bietet. Forscher erforschen weiterhin seine Anwendungen, und seine Vielseitigkeit stellt seine Relevanz sowohl in der Grundlagenforschung als auch in der praktischen Anwendung sicher . Wenn Sie weitere Einzelheiten zu einem bestimmten Bereich wünschen, zögern Sie bitte nicht, zu fragen!
Biologische Aktivität
6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one, a quinoline derivative, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential as an anti-cancer agent, and its biological activity is influenced by its structural properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis of 6-Methoxy-1-(2-Oxopropyl)quinolin-4(1H)-one
The synthesis of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the condensation of appropriate quinoline derivatives with acylating agents. The following general synthetic pathway can be outlined:
- Starting Materials : 6-Methoxyquinolin-4(1H)-one and propanoyl chloride.
- Reaction Conditions : The reaction is carried out under basic conditions to facilitate nucleophilic attack on the carbonyl carbon of propanoyl chloride.
- Purification : The product is purified through recrystallization or chromatography.
This synthetic approach allows for the production of the compound in moderate to high yields, which is essential for further biological testing.
Anticancer Properties
6-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one has been primarily investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | |
| PC3 (Prostate Cancer) | 15.0 | |
| HT29 (Colon Cancer) | 10.0 |
The mechanisms underlying the anticancer activity of 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Hsp90 : It targets heat shock protein 90 (Hsp90), leading to the degradation of client proteins involved in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell division .
Study 1: In Vitro Evaluation
In a study evaluating various quinoline derivatives, 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one demonstrated a dose-dependent inhibition of cell viability in MDA-MB-231 cells. Flow cytometry analysis indicated increased apoptotic cell populations upon treatment with this compound.
Study 2: In Vivo Efficacy
Another significant study involved administering 6-methoxy-1-(2-oxopropyl)quinolin-4(1H)-one to mice bearing xenograft tumors derived from human prostate cancer cells. The results showed a marked reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy .
Eigenschaften
IUPAC Name |
6-methoxy-1-(2-oxopropyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)8-14-6-5-13(16)11-7-10(17-2)3-4-12(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYDWBNTGAVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














